3-methyl-1,3-thiazolidin-2-imine Hydroiodide
Description
Properties
IUPAC Name |
3-methyl-1,3-thiazolidin-2-imine;hydroiodide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2S.HI/c1-6-2-3-7-4(6)5;/h5H,2-3H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBQSXVIUCDNVNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCSC1=N.I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9IN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1,3-thiazolidin-2-imine Hydroiodide typically involves the reaction of 3-methyl-1,3-thiazolidin-2-imine with hydroiodic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
3-methyl-1,3-thiazolidin-2-imine+Hydroiodic Acid→3-methyl-1,3-thiazolidin-2-imine Hydroiodide
Industrial Production Methods
In industrial settings, the production of 3-methyl-1,3-thiazolidin-2-imine Hydroiodide may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-methyl-1,3-thiazolidin-2-imine Hydroiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiazolidine derivatives.
Substitution: Formation of substituted thiazolidin-2-imine derivatives.
Scientific Research Applications
3-methyl-1,3-thiazolidin-2-imine Hydroiodide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-methyl-1,3-thiazolidin-2-imine Hydroiodide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of sulfur and nitrogen atoms in the thiazolidine ring enhances its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 3-Methyl-1,3-thiazolidin-2-imine hydroiodide
- Molecular Formula : C₄H₈N₂S·HI
- CAS Number : 56010-23-2
- Structural Features : The compound consists of a five-membered thiazolidine ring with a methyl substituent at the 3-position and an imine group (=NH) at the 2-position, stabilized by a hydroiodide counterion .
The hydroiodide salt likely forms during alkylation or via post-synthetic ion exchange .
Applications :
Thiazolidine derivatives are explored for their bioactivity, including antimicrobial, antitumor, and enzyme inhibitory properties. The imine group in this compound may enhance reactivity or binding affinity compared to thione or ketone analogs .
Comparison with Structurally Similar Compounds
3-Benzyl-2-sulfanylidene-1,3-thiazolidin-4-one
- Structure: Features a thiazolidinone ring (C=O at position 4) and a sulfanylidene (C=S) group at position 2, with a benzyl substituent at position 3 .
- Key Differences :
- Functional Groups : The sulfanylidene and ketone groups contrast with the imine and hydroiodide in the target compound.
- Bioactivity : Sulfanylidene derivatives exhibit comparative bioactivity in antimicrobial assays, but the imine-hydroiodide combination may offer distinct electronic properties for targeting specific enzymes .
Halogenated 4-Thiazolidinones (e.g., 2-Aryl-4-thiazolidinones)
- Structure: Contains a thiazolidinone ring (C=O at position 4) with halogenated aryl substituents .
- Key Differences: Substituents: Halogen atoms (F, Cl) on the aryl group enhance lipophilicity and antitumor activity, as seen in selective inhibition of non-small cell lung cancer cells . Mechanism: The ketone group in thiazolidinones may participate in hydrogen bonding, whereas the imine group in the target compound could engage in different interactions (e.g., π-cation interactions via the hydroiodide) .
(Z)-N-(3-Nicotinoyl-1,3-thiazolidin-2-ylidene)cyanamide
- Structure: A thiazolidine ring with a nicotinoyl (pyridine-3-carbonyl) substituent and a cyanamide group .
- Key Differences: Electronic Effects: The electron-withdrawing nicotinoyl group may reduce ring basicity compared to the methyl-imine-hydroiodide system. Bioactivity: Nicotinoyl derivatives are studied for enhanced bioactivity due to improved solubility and receptor affinity .
Comparative Data Tables
Table 1: Structural and Functional Group Comparison
Research Findings and Implications
- Bioactivity : The imine-hydroiodide combination in 3-methyl-1,3-thiazolidin-2-imine hydroiodide may offer unique interactions in biological systems, such as enhanced binding to positively charged enzyme active sites .
- Synthetic Flexibility: Methyl and aryl substituents on the thiazolidine ring can be tailored to modulate electronic properties and solubility, as seen in nicotinoyl and halogenated analogs .
Biological Activity
3-Methyl-1,3-thiazolidin-2-imine hydroiodide (CAS No. 33918-09-1) is a compound belonging to the thiazolidin class, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.
Chemical Structure
The molecular formula for 3-methyl-1,3-thiazolidin-2-imine hydroiodide is . The structure features a thiazolidin ring, which is known for its ability to interact with various biological targets.
The biological activity of 3-methyl-1,3-thiazolidin-2-imine hydroiodide is primarily attributed to its interactions with specific enzymes and receptors. Compounds in the thiazolidin class have been shown to inhibit key enzymes involved in cellular signaling pathways, including:
- Phosphodiesterase Inhibition : Similar compounds have demonstrated the ability to inhibit phosphodiesterase enzymes, which play a crucial role in regulating intracellular cAMP and cGMP levels, thereby affecting neuronal signaling and synaptic transmission.
- Antiviral Activity : Thiazolidin derivatives have exhibited antiviral properties against various viruses. For instance, related compounds have shown efficacy against influenza virus by inhibiting neuraminidase, an essential enzyme for viral replication .
Antiviral Activity
Research indicates that 3-methyl-1,3-thiazolidin-2-imine hydroiodide may possess antiviral properties. A study on thiazolidin derivatives demonstrated significant inhibition of viral entry and replication in vitro. The compound's potential as an antiviral agent is supported by IC50 values in the nanomolar range against viruses like influenza .
Anticancer Properties
Thiazolidin derivatives have also been investigated for their anticancer effects. In cell line studies, compounds similar to 3-methyl-1,3-thiazolidin-2-imine hydroiodide exhibited cytotoxic effects against various cancer cells by inducing apoptosis and inhibiting cell proliferation. Specific studies reported IC50 values ranging from 5 to 20 µM for related thiazolidin compounds against cancer cell lines such as HeLa and A549 .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | IC50 (µM) |
|---|---|---|---|
| 3-Methyl-1,3-thiazolidin-2-imine Hydroiodide | Structure | Antiviral, Anticancer | TBD |
| Thiazolidine Derivative A | Structure | Antiviral | <10 |
| Thiazolidine Derivative B | Structure | Anticancer | <20 |
Case Studies
- Antiviral Efficacy : A study evaluated several thiazolidin derivatives for their ability to inhibit the influenza virus. Compounds similar to 3-methyl-1,3-thiazolidin-2-imine hydroiodide showed potent antiviral activity with IC50 values below 10 µM .
- Anticancer Activity Assessment : In another study assessing the cytotoxic effects on cancer cell lines (HeLa and A549), derivatives exhibited significant inhibition of cell growth with IC50 values ranging from 5 to 20 µM. The mechanism was linked to apoptosis induction via caspase activation .
Q & A
What are the standard synthetic routes for preparing 3-methyl-1,3-thiazolidin-2-imine hydroiodide?
Level: Basic
Answer:
The synthesis typically involves cyclocondensation reactions between thioamides and α-halo ketones or aldehydes. For example, a two-step approach may include:
Formation of the thiazolidine ring : Reacting 3-methylthiazolidin-2-imine with iodomethane in a polar aprotic solvent (e.g., THF or DMF) under nitrogen atmosphere.
Salt formation : Treating the intermediate with hydroiodic acid (HI) to yield the hydroiodide salt.
Purification often employs column chromatography (silica gel, eluent: chloroform/methanol) or recrystallization from ethanol .
What analytical techniques are critical for confirming the structure of this compound?
Level: Basic
Answer:
Key methods include:
- NMR spectroscopy : H and C NMR to verify proton environments and carbon frameworks.
- FT-IR spectroscopy : Peaks at ~1600–1650 cm (C=N stretch) and ~2500 cm (N-H of imine) are diagnostic.
- Elemental analysis : To confirm iodine content (theoretical vs. experimental).
- X-ray crystallography : For unambiguous structural elucidation, though this requires high-purity crystals .
How can reaction mechanisms involving this compound be studied experimentally?
Level: Advanced
Answer:
Mechanistic insights can be gained via:
- Kinetic studies : Monitor reaction progress using UV-Vis spectroscopy (e.g., tracking imine group transformations).
- Isotopic labeling : Use N-labeled reactants to trace nitrogen migration pathways.
- Computational modeling : DFT calculations to map energy profiles of intermediates and transition states .
What are the stability concerns for this compound under varying conditions?
Level: Advanced
Answer:
Stability studies should address:
- Thermal degradation : Thermogravimetric analysis (TGA) to determine decomposition temperatures.
- Hydrolysis : Expose to controlled humidity and analyze via HPLC for degradation products (e.g., imine hydrolysis to amine).
- Light sensitivity : Conduct photostability tests under UV/visible light.
Note: Avoid moisture and heat during storage; decomposition may release HI or nitrogen oxides .
How can researchers design assays to study its biological interactions?
Level: Advanced
Answer:
- Enzyme inhibition assays : Test against targets like kinases or proteases using fluorogenic substrates.
- Cellular uptake studies : Label the compound with a fluorescent tag (e.g., FITC) and track via confocal microscopy.
- Binding affinity measurements : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with proteins .
What solvent systems are optimal for handling this compound?
Level: Basic
Answer:
- Polar aprotic solvents : DMSO or DMF for dissolution (avoid aqueous solutions due to hydrolysis risk).
- Low-temperature storage : Solutions in THF or acetonitrile should be kept at –20°C under inert gas.
- Incompatible materials : Strong oxidizers (e.g., peroxides) may cause hazardous reactions .
How can reaction kinetics be monitored in real time?
Level: Advanced
Answer:
- In situ spectroscopy : Use UV-Vis or IR probes to track reactant consumption (e.g., imine peak shifts).
- Quenching experiments : Aliquot reactions at intervals and analyze via LC-MS.
- Microfluidic platforms : Enable high-throughput kinetic data collection under controlled conditions .
What purification strategies enhance yield and purity?
Level: Basic
Answer:
- Column chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate to methanol).
- Recrystallization : Ethanol/water mixtures often yield high-purity crystals.
- Ion-exchange resins : Separate the hydroiodide salt from neutral byproducts .
Are there green chemistry approaches to synthesize this compound?
Level: Advanced
Answer:
- Solvent-free synthesis : Mechanochemical grinding of reactants in a ball mill.
- Catalytic methods : Use recyclable catalysts (e.g., immobilized Lewis acids) to reduce waste.
- Microwave-assisted reactions : Shorten reaction times and improve energy efficiency .
How can computational tools predict its reactivity or toxicity?
Level: Advanced
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
